(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine
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Overview
Description
(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
- The study by Pişkin, Canpolat, and Öztürk (2020) focuses on the synthesis and characterization of new zinc phthalocyanine compounds substituted with Schiff base groups. The synthesized compound shows promising properties as a photosensitizer for photodynamic therapy, especially in cancer treatment, due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry Applications
- George, Balasubramanian, and Nagaraja (2007) developed a spectrophotometric method for determining hydroxylamine and its derivatives in drug formulations. This method involves the oxidation of hydroxylamine to nitrite, followed by the determination of unreacted bromine using methyl red. The technique is noted for its precision and molar absorptivity, making it suitable for analytical purposes in various chemical and pharmaceutical contexts (George, Balasubramanian, & Nagaraja, 2007).
Mechanism of Action
Target of Action
The primary target of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine, a type of N-substituted hydroxylamine (N-HA) compound, is the bacterial ribonucleotide reductase (RNR) enzyme . This enzyme plays a crucial role in bacterial proliferation during infection as it provides the building blocks for DNA synthesis and repair .
Mode of Action
N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine acts as a radical scavenger, inhibiting the RNR enzyme . By doing so, it disrupts the normal functioning of the enzyme, thereby affecting the DNA synthesis and repair processes in bacteria .
Biochemical Pathways
The inhibition of the RNR enzyme affects the DNA synthesis and repair pathways in bacteria. This disruption in the biochemical pathways leads to a decrease in bacterial proliferation, making this compound an effective antibacterial agent .
Result of Action
The result of the action of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a broad antimicrobial effect against a variety of Gram-positive and Gram-negative bacteria . The compound’s ability to inhibit the RNR enzyme and disrupt DNA synthesis and repair leads to a decrease in bacterial proliferation .
Properties
IUPAC Name |
(NE)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-8-7(10(6)12-13)3-2-4-9(8)11/h2-4,6,13H,5H2,1H3/b12-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJPQWPVJLRDSH-ZRDIBKRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=NO)C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CC2=C(/C1=N/O)C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.